molecular formula C6H7ClN2O2 B12860152 4-Chloro-5-(methylamino)furan-2-carboxamide

4-Chloro-5-(methylamino)furan-2-carboxamide

Cat. No.: B12860152
M. Wt: 174.58 g/mol
InChI Key: QSUBHCGQYBSMSF-UHFFFAOYSA-N
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Description

4-Chloro-5-(methylamino)furan-2-carboxamide is a heterocyclic organic compound that belongs to the furan family Furans are characterized by a five-membered aromatic ring containing one oxygen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-5-(methylamino)furan-2-carboxamide typically involves the reaction of 4-chloro-5-nitrofuran-2-carboxylic acid with methylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process involves:

    Reduction of 4-chloro-5-nitrofuran-2-carboxylic acid: This step converts the nitro group to an amino group.

    Amidation with methylamine: The resulting amine is then reacted with methylamine to form the carboxamide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, microwave-assisted synthesis has been explored to reduce reaction times and improve efficiency .

Chemical Reactions Analysis

Types of Reactions

4-Chloro-5-(methylamino)furan-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: The furan ring can be oxidized under specific conditions to form furan-2,5-dicarboxylic acid derivatives.

    Reduction: Reduction reactions can modify the functional groups attached to the furan ring.

    Substitution: The chlorine atom can be substituted with other nucleophiles, leading to a variety of derivatives.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) for oxidation reactions.

    Reducing agents: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) for reduction reactions.

    Nucleophiles: Ammonia (NH3) or amines for substitution reactions.

Major Products

The major products formed from these reactions include various substituted furans, which can have different biological and chemical properties .

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its antimicrobial properties, particularly against gram-positive and gram-negative bacteria.

    Medicine: Explored for its potential as an anticancer agent due to its ability to inhibit specific cellular pathways.

    Industry: Utilized in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 4-Chloro-5-(methylamino)furan-2-carboxamide involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes or proteins that are crucial for the survival of microbial cells. The compound may also interfere with DNA synthesis or repair mechanisms, leading to cell death. The exact pathways and molecular targets are still under investigation .

Comparison with Similar Compounds

Similar Compounds

    5-Chloro-2-furoic acid: Another furan derivative with similar structural features but different biological activities.

    4-Chloro-5-nitrofuran-2-carboxylic acid: A precursor in the synthesis of 4-Chloro-5-(methylamino)furan-2-carboxamide.

    2-Furoic acid: A simpler furan derivative used in various chemical syntheses.

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct biological activities. Its combination of a chloro group and a methylamino group on the furan ring makes it a valuable compound for medicinal chemistry research .

Properties

Molecular Formula

C6H7ClN2O2

Molecular Weight

174.58 g/mol

IUPAC Name

4-chloro-5-(methylamino)furan-2-carboxamide

InChI

InChI=1S/C6H7ClN2O2/c1-9-6-3(7)2-4(11-6)5(8)10/h2,9H,1H3,(H2,8,10)

InChI Key

QSUBHCGQYBSMSF-UHFFFAOYSA-N

Canonical SMILES

CNC1=C(C=C(O1)C(=O)N)Cl

Origin of Product

United States

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